

Unveiling the Spectroscopic Signature of Flavanthrinin: A Technical Guide

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Compound of Interest

Compound Name: *Flavanthrinin*

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectral data for **Flavanthrinin**, a bioactive compound isolated from *Dioscorea bulbifera*. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **Flavanthrinin** has been primarily achieved through spectroscopic techniques. While a complete dataset is not centrally available in a single public source, this guide compiles the reported information and provides a framework for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the chemical structure of **Flavanthrinin**.

Table 1: NMR Spectral Data of **Flavanthrinin**

Technique	Parameter	Observed Values
^1H NMR	Chemical Shifts (δ)	Data not explicitly available in public sources. A published diagram of the structure was elucidated from the ^1H -NMR spectrum.
Coupling Constants (J)	Data not explicitly available in public sources.	
^{13}C NMR	Chemical Shifts (δ)	Data not explicitly available in public sources.

Note: While the exact chemical shifts and coupling constants are not publicly detailed, the structural confirmation via ^1H -NMR indicates a successful analysis has been performed.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 2: Mass Spectrometry Data of **Flavanthrinin**

Technique	Parameter	Observed Values
Electrospray Ionization (ESI-MS) or Electron Impact (EI-MS)	Mass-to-charge ratio (m/z)	Specific data for Flavanthrinin is not publicly available. General fragmentation patterns for flavonoids involve the loss of small molecules like H_2O and CO , and radical loss of CH_3 from methoxy groups. [1] [2]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule.

Table 3: Infrared (IR) Spectral Data of **Flavanthrinin**

Technique	Parameter	Observed Values
Fourier-Transform Infrared (FT-IR) Spectroscopy	Absorption Bands (cm ⁻¹)	Specific data for Flavanthrinin is not publicly available. Flavonoids typically exhibit characteristic bands for hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.

Experimental Protocols

The following sections detail the methodologies employed for the spectral analysis of **Flavanthrinin**, based on available literature.

NMR Spectroscopy Protocol

The NMR spectra for **Flavanthrinin** were acquired using a standardized procedure.

- Instrumentation: A Bruker DRX 400 MHz spectrometer was used for the analysis.[3]
- Sample Preparation: The purified sample of **Flavanthrinin** was dissolved in acetone.
- Referencing: Tetramethylsilane (TMS) was used as an internal standard. The chemical shifts were referenced to the residual acetone peak (¹H: δ 2.84 ppm, ¹³C: δ 206.26 ppm).[3]
- Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). The multiplicity of the peaks is abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).[3]

Mass Spectrometry Protocol

While the specific parameters for **Flavanthrinin** are not detailed, a general protocol for the mass spectrometric analysis of flavonoids is as follows:

- **Instrumentation:** A high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), is typically used. Electrospray ionization (ESI) is a common technique for flavonoids.
- **Sample Preparation:** The isolated compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ionization modes to obtain comprehensive fragmentation data.

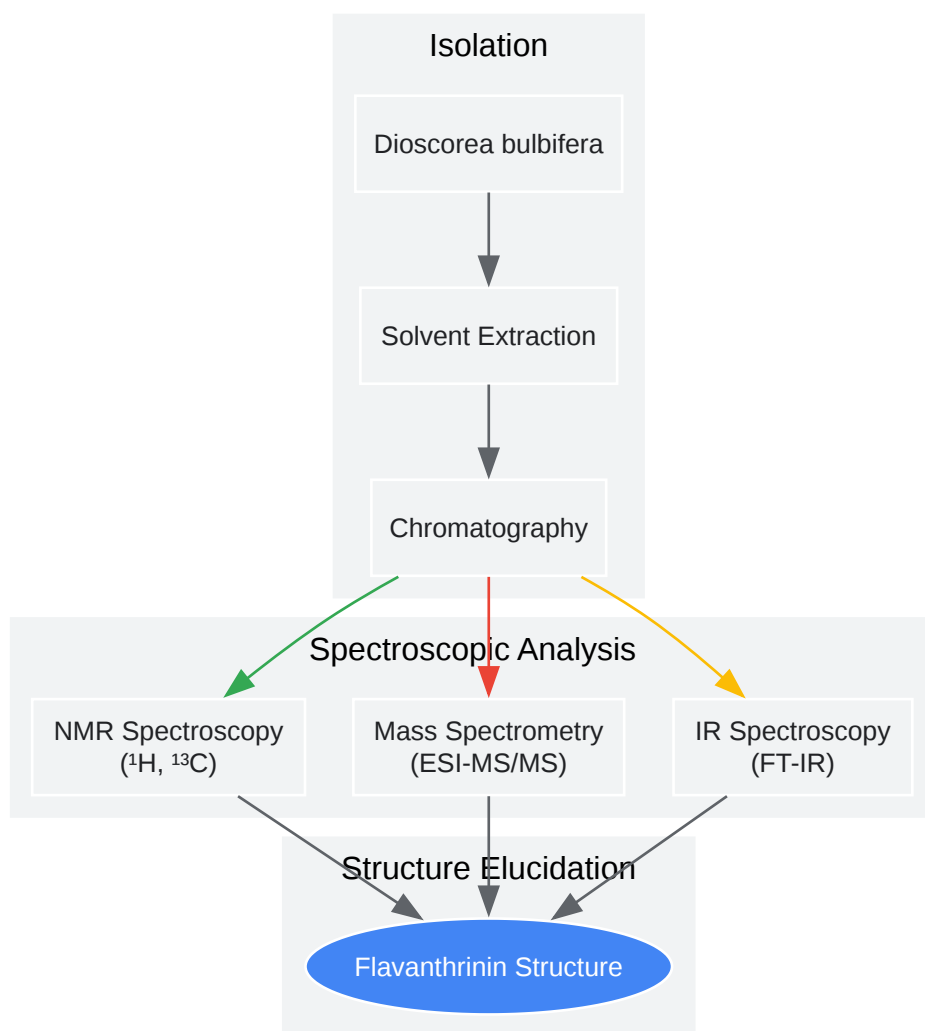
Infrared (IR) Spectroscopy Protocol

The FT-IR spectrum of a flavonoid like **Flavanthrinin** would be obtained using the following general procedure:

- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Sample Preparation:** The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR region (4000-400 cm^{-1}).

Visualizing the Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a natural product like **Flavanthrinin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Flavanthrinin**.

Signaling Pathways and Logical Relationships

At present, there is no publicly available information on the specific signaling pathways modulated by **Flavanthrinin**. Research has primarily focused on its antibacterial properties. The logical relationship in the context of this document is the pathway from the natural source to the identified chemical structure through spectroscopic analysis, as depicted in the workflow diagram above. Further research is required to elucidate the molecular mechanisms and signaling pathways associated with **Flavanthrinin**'s bioactivity.

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